Rhodinol

Catalog No.
S572054
CAS No.
141-25-3
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodinol

CAS Number

141-25-3

Product Name

Rhodinol

IUPAC Name

3,7-dimethyloct-7-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3

InChI Key

JGQFVRIQXUFPAH-UHFFFAOYSA-N

SMILES

CC(CCCC(=C)C)CCO

Solubility

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

3,7-dimethyloct-7-en-1-ol, alpha-citronellol

Canonical SMILES

CC(CCCC(=C)C)CCO

Antibacterial and Antifungal Properties

Rhodinol has been investigated for its potential antibacterial and antifungal properties. Studies have shown that it exhibits activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It has also been found to be effective against some fungal strains, such as Candida albicans []. The exact mechanisms by which Rhodinol exerts its antimicrobial effects are still being elucidated, but it is believed to involve disruption of the cell membrane and modulation of cellular signaling pathways [].

Anti-inflammatory and Antioxidant Properties

Rhodinol has also been studied for its potential anti-inflammatory and antioxidant properties. In vitro and in vivo studies suggest that it may reduce inflammation and oxidative stress, which are implicated in various diseases like arthritis, neurodegenerative diseases, and cancer [, ]. The mechanisms underlying these effects are thought to involve the downregulation of pro-inflammatory mediators and the scavenging of free radicals [].

Other Scientific Research Applications

Rhodinol is also being investigated for its potential applications in various other areas, including:

  • Anxiolytic and antidepressant effects: Studies suggest that Rhodinol may have anxiolytic (anxiety-reducing) and antidepressant effects, although further research is needed to confirm these findings.
  • Cognitive enhancement: Some studies suggest that Rhodinol may improve memory and cognitive function, but the evidence is limited and inconclusive.
  • Cancer prevention: While preliminary research suggests potential anti-tumor effects of Rhodinol, more research is needed to determine its efficacy and safety in cancer treatment.

Rhodinol, chemically known as 3,7-dimethyloct-7-en-1-ol, is a colorless liquid that is primarily used in the fragrance industry. It is characterized by its floral aroma, reminiscent of rose and geranium, making it a popular ingredient in perfumes and cosmetics. Rhodinol exists in different forms, including the (3S) isomer (CAS 6812-78-8) and the racemic mixture (CAS 141-25-3). The compound can be derived from natural sources such as citronella and geranium oils, which predominantly contain citronellol and geraniol, or synthesized through various chemical processes .

Typical of alcohols and alkenes. Notably, it can be oxidized to produce citral, a compound with significant applications in flavoring and fragrance. The oxidation process can be achieved using hydrogen peroxide in the presence of platinum black as a catalyst . Additionally, Rhodinol can participate in esterification reactions to form various esters that are also utilized in perfumery .

Rhodinol exhibits biological activities that are of interest in pharmacology and toxicology. It has been reported to have mild irritant properties on skin and eyes, indicating potential sensitization risks upon exposure. Toxicological studies suggest that it may cause allergic reactions in sensitive individuals . Furthermore, its components have shown varying degrees of toxicity to aquatic organisms, which raises environmental considerations for its use .

Rhodinol can be synthesized through several methods:

  • Reduction of Citronellal: This method involves reducing citronellal derived from citronella oil to produce citronellol, which can then be further processed to yield Rhodinol.
  • Chemical Synthesis: Various synthetic routes may involve starting materials like geraniol or other terpenes, employing methods such as alkylation or rearrangement reactions to achieve the desired structure .
  • Natural Extraction: Rhodinol can also be obtained through the distillation of essential oils from plants such as geranium and citronella, where it occurs naturally alongside other terpenoid compounds.

Rhodinol is widely used in:

  • Perfumery: Its floral scent makes it a favored ingredient in perfumes and scented products.
  • Cosmetics: It is incorporated into lotions, creams, and other personal care products for its aromatic properties.
  • Flavoring Agents: Rhodinol can also serve as a flavoring agent in food products due to its pleasant odor profile.

Rhodinol shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundChemical StructureUnique Features
CitronellolC10H20OA primary component of citronella oil; known for its insect-repellent properties.
GeraniolC10H18OExhibits a sweet floral scent; used extensively in perfumery and as a flavoring agent.
LinaloolC10H18OFound in many flowers and spice plants; known for its calming effects and fragrance profile.
NerolC10H18OAn isomer of geraniol with similar applications but slightly different olfactory characteristics.

Rhodinol's uniqueness lies in its specific floral aroma that closely resembles both L-citronellol and geraniol while being distinct enough to serve specialized roles in fragrance formulations . Its ability to be synthesized from both natural sources and through chemical means further enhances its versatility compared to these similar compounds.

Physical Description

Colourless liquid; pronounced rose-like aroma

XLogP3

3.5

Density

d204 0.85
0.860-0.880

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (77.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (22.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (35.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

141-25-3

Wikipedia

(-)-rhodinol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

7-Octen-1-ol, 3,7-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types